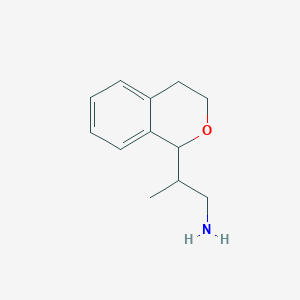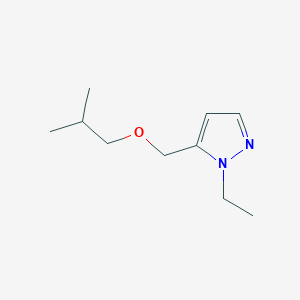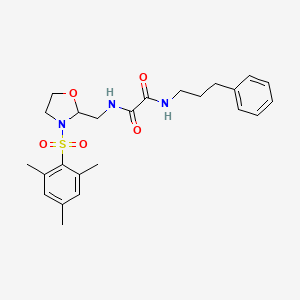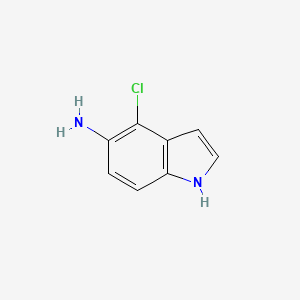![molecular formula C18H18N2O3S2 B2804463 2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole CAS No. 1219901-92-4](/img/structure/B2804463.png)
2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole, also known as BMT-047, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-047 belongs to the family of benzo[d]thiazole derivatives and has been found to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Research:
This compound exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique structure may interfere with key cellular processes, making it a promising candidate for further study in cancer therapy .
Anti-inflammatory Properties:
The compound’s benzothiazole and isoquinoline moieties suggest anti-inflammatory activity. It could modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation .
Neuroprotective Effects:
Given its methoxy and sulfonyl groups, this compound might have neuroprotective properties. Researchers have explored its potential in preventing neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by targeting oxidative stress and inflammation pathways .
Antimicrobial Applications:
The benzothiazole scaffold often exhibits antimicrobial activity. This compound could be investigated for its effectiveness against bacteria, fungi, or even resistant strains. Its unique combination of functional groups may enhance its potency .
Cardiovascular Research:
The compound’s structural features hint at cardiovascular applications. It might influence blood vessel function, platelet aggregation, or lipid metabolism. Researchers could explore its effects on hypertension, atherosclerosis, or thrombosis .
Chemical Biology and Enzyme Inhibition:
Understanding the compound’s interactions with enzymes is crucial. It could serve as a scaffold for designing enzyme inhibitors, especially those involved in disease pathways. Researchers might focus on kinases, proteases, or other relevant targets .
Photophysical Properties:
Investigating its photophysical behavior is essential. Does it fluoresce? Can it be used as a probe in biological imaging? These questions could lead to applications in diagnostics or drug delivery .
Aggregation Studies and Drug Formulation:
Considering the risk of aggregation (common in compounds with aromatic rings), researchers should explore its behavior in different solvents and buffers. This knowledge is vital for drug formulation and stability .
Eigenschaften
IUPAC Name |
2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylsulfonyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-23-14-4-3-13-11-20(8-7-12(13)9-14)18-19-16-6-5-15(25(2,21)22)10-17(16)24-18/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBJRKXWUAGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

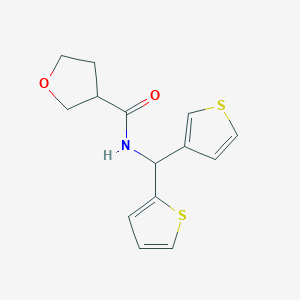
![6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole](/img/structure/B2804382.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804384.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2804386.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804388.png)
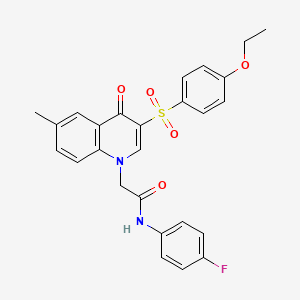
![methyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate](/img/structure/B2804393.png)

